
1-Phenyl-3-(2-propylpentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2-propylpentyl)urea is an organic compound belonging to the class of urea derivatives Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(2-propylpentyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of aniline with an appropriate isocyanate under controlled conditions. The reaction typically proceeds in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods: Industrial production of this compound often involves the use of phosgene or its safer alternatives like triphosgene. The reaction of aniline with triphosgene in the presence of a base such as triethylamine yields the desired urea derivative. This method is preferred for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(2-propylpentyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions include substituted urea derivatives, amines, and various oxidized forms of the original compound.
Scientific Research Applications
1-Phenyl-3-(2-propylpentyl)urea has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-propylpentyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with protein kinases or other signaling molecules, modulating cellular processes and pathways .
Comparison with Similar Compounds
Phenylurea: A simpler urea derivative with similar chemical properties.
Diphenylurea: Another urea derivative with two phenyl groups, known for its use in various chemical reactions.
N-Substituted Ureas: A broad class of compounds with diverse applications in pharmaceuticals and agrochemicals.
Uniqueness: 1-Phenyl-3-(2-propylpentyl)urea stands out due to its specific structural features, which confer unique reactivity and potential applications. Its branched alkyl chain and phenyl group make it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
40755-39-3 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-phenyl-3-(2-propylpentyl)urea |
InChI |
InChI=1S/C15H24N2O/c1-3-8-13(9-4-2)12-16-15(18)17-14-10-6-5-7-11-14/h5-7,10-11,13H,3-4,8-9,12H2,1-2H3,(H2,16,17,18) |
InChI Key |
MABXFDLYRFETMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



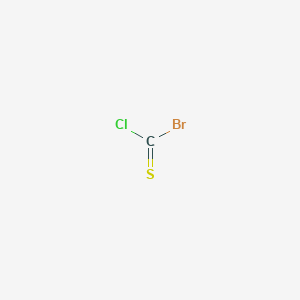
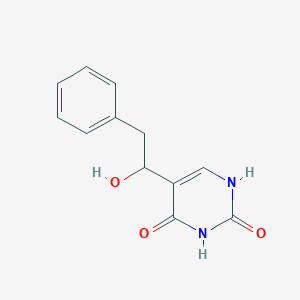
![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)
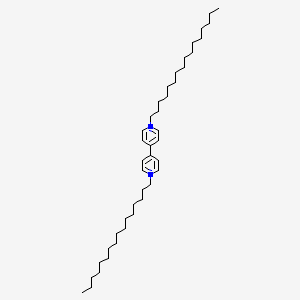
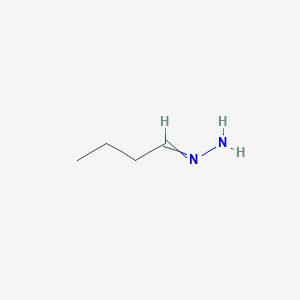
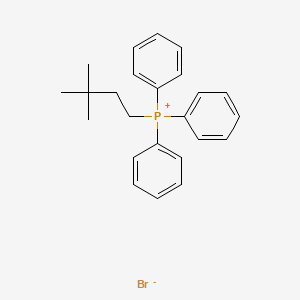


![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)

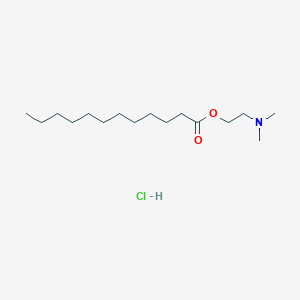
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
